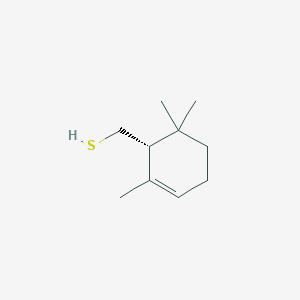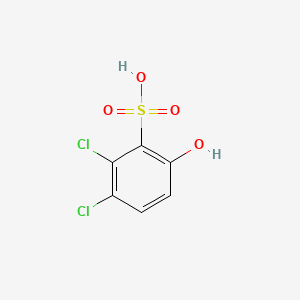
Bis(1-carboxyethyl stearate)magnesium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1-carboxyethyl stearate)magnesium: is a chemical compound with the molecular formula C42H80MgO8. It is a magnesium salt of fatty acids, specifically stearic acid and carboxyethyl groups. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Process: Fatty acids are directly reacted with a magnesium source, such as magnesium oxide, to form magnesium salts of the fatty acids.
Indirect Process: A sodium soap is produced by reacting fatty acids with sodium hydroxide in water.
Industrial Production Methods: The industrial production of bis(1-carboxyethyl stearate)magnesium typically involves the direct process due to its simplicity and efficiency. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete reaction of fatty acids with magnesium oxide .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(1-carboxyethyl stearate)magnesium can undergo oxidation reactions, where the carboxyethyl groups are oxidized to form carboxyl groups.
Reduction: The compound can also undergo reduction reactions, where the carboxyethyl groups are reduced to form alcohol groups.
Substitution: Substitution reactions can occur, where the carboxyethyl groups are replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents
Major Products Formed:
Oxidation: Carboxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various derivatives.
- Acts as a catalyst in certain chemical reactions .
Biology:
- Studied for its potential use in drug delivery systems due to its biocompatibility and biodegradability .
Medicine:
Industry:
Mechanism of Action
Molecular Targets and Pathways: Bis(1-carboxyethyl stearate)magnesium exerts its effects by interacting with cellular membranes and proteins. The carboxyethyl groups can form hydrogen bonds with amino acids in proteins, altering their structure and function. The magnesium ions can also interact with ion channels and receptors, modulating their activity .
Comparison with Similar Compounds
Magnesium Stearate: A common magnesium salt of stearic acid used as a lubricant in pharmaceutical formulations.
Magnesium Distearate: Similar to magnesium stearate but with two stearate groups.
Magnesium Octadecanoate: Another magnesium salt of a fatty acid with similar properties.
Uniqueness: Bis(1-carboxyethyl stearate)magnesium is unique due to the presence of carboxyethyl groups, which provide additional functionalization compared to other magnesium salts of fatty acids. This makes it more versatile in various applications, including drug delivery and as a catalyst in organic synthesis .
Properties
CAS No. |
84682-42-8 |
|---|---|
Molecular Formula |
C42H78MgO8 |
Molecular Weight |
735.4 g/mol |
IUPAC Name |
magnesium;2-octadecanoyloxypropanoate |
InChI |
InChI=1S/2C21H40O4.Mg/c2*1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22)25-19(2)21(23)24;/h2*19H,3-18H2,1-2H3,(H,23,24);/q;;+2/p-2 |
InChI Key |
ROVTYNRSJVYBPR-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)[O-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-Thiobis[4,6-di-tert-butyl-m-cresol]](/img/structure/B12664764.png)

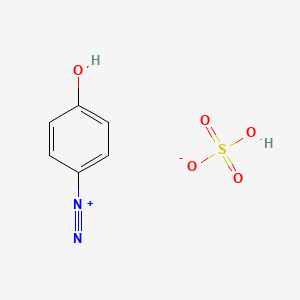
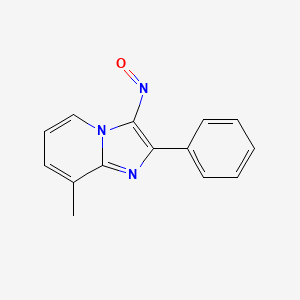


![3,7,8-trimethyl-5H-pyrido[4,3-b]indole](/img/structure/B12664796.png)

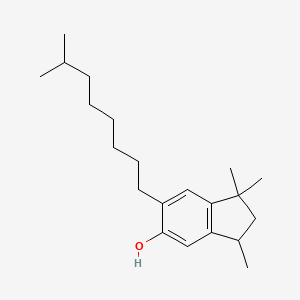
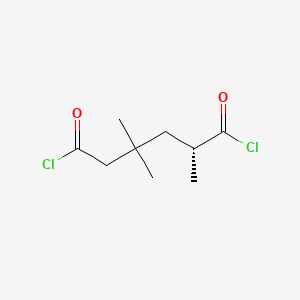
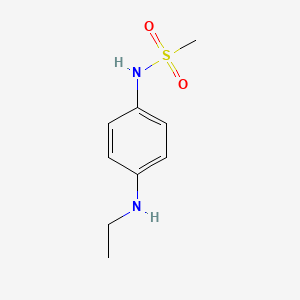
![1,1-Bis[2-(carbamoylamino)ethyl]-3-octadecylurea](/img/structure/B12664818.png)
